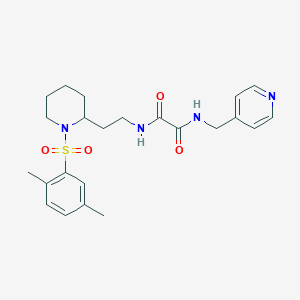

N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(pyridin-4-ylmethyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O4S/c1-17-6-7-18(2)21(15-17)32(30,31)27-14-4-3-5-20(27)10-13-25-22(28)23(29)26-16-19-8-11-24-12-9-19/h6-9,11-12,15,20H,3-5,10,13-14,16H2,1-2H3,(H,25,28)(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKDVNSQQACBFMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperidine core. The sulfonyl group is introduced using 2,5-dimethylphenylsulfonyl chloride, followed by the attachment of the pyridin-4-ylmethyl group through a series of reactions involving oxalamide formation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of sulfonyl oxide derivatives.

Reduction: Production of reduced piperidine derivatives.

Substitution: Generation of various substituted oxalamide derivatives.

Scientific Research Applications

Structural Characteristics

The compound features several key structural components:

- Piperidine Moiety : Known for its role in enhancing biological activity by interacting with various receptors.

- Sulfonyl Group : Imparts unique chemical properties that can influence the compound's reactivity and interaction with biological targets.

- Oxalamide Functional Group : Contributes to the compound's stability and potential pharmacological effects.

The molecular formula of this compound is C₁₈H₂₃N₃O₃S, with a molecular weight of approximately 371.46 g/mol. Its unique structure allows it to engage in specific interactions with biological macromolecules, making it a candidate for drug development.

Neurological Disorders

Research indicates that compounds similar to N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide may modulate neurotransmitter systems, particularly those involving histamine and sigma receptors. The piperidine moiety has been identified as crucial for dual receptor activity, which is relevant in the context of pain management and neurological disorders .

Cancer Research

The compound's ability to interact with specific enzymes or receptors suggests potential applications in oncology. Preliminary studies have shown that derivatives of this compound can inhibit pathways involved in tumor growth and metastasis. For instance, compounds with similar structural features have demonstrated efficacy in targeting cancer cell lines, indicating that this compound could be further explored for its anticancer properties.

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

- Formation of the piperidine ring through cyclization reactions.

- Introduction of the sulfonyl group via electrophilic substitution.

- Coupling reactions to attach the oxalamide moiety.

Table 1: Key Synthesis Steps

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Cyclization | Formation of piperidine structure |

| 2 | Electrophilic Substitution | Addition of sulfonyl group |

| 3 | Coupling Reaction | Attachment of oxalamide group |

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets and pathways. It may interact with enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Flavoring Agents: S336 and Related Oxalamides

- 16.099) Structure: Features a pyridin-2-yl group and dimethoxybenzyl substituent. Applications: Approved globally as an umami flavor enhancer, replacing monosodium glutamate (MSG) in sauces and snacks . Toxicity: No observed effect level (NOEL) = 100 mg/kg bw/day in rats, with a safety margin >33 million . Metabolism: Rapidly metabolized in rat hepatocytes without amide hydrolysis, suggesting stability in biological systems .

- Comparison with Target Compound: The target compound’s pyridin-4-ylmethyl group (vs. The 2,5-dimethylphenylsulfonyl group in the target compound could increase metabolic resistance compared to S336’s dimethoxybenzyl group .

Pharmaceutical Oxalamides: HIV Entry Inhibitors

- N1-(4-Chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide.HCl (Compound 6) Structure: Contains a thiazole ring and chlorophenyl group. Activity: Inhibits HIV-1 entry by targeting the CD4-binding site .

Comparison with Target Compound :

- The target compound lacks the thiazole moiety, which is critical for antiviral activity in Compound 4.

- Its sulfonyl group may enhance solubility or pharmacokinetic stability compared to the chlorophenyl substituent .

Biological Activity

N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide is a complex organic compound that has gained attention in medicinal chemistry for its potential therapeutic applications. This article discusses its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

- Dimethylphenyl group

- Piperidine moiety

- Oxalamide functional group

Its molecular formula is with a molecular weight of approximately 381.5 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, such as enzymes and receptors. The sulfonyl group in the structure is particularly significant as it can form interactions that may inhibit enzyme activity or modulate receptor functions. This interaction can lead to alterations in cellular signaling pathways, which are crucial in disease processes .

Anticancer Activity

The compound has been explored for its anticancer properties, with some derivatives showing efficacy in inhibiting cancer cell proliferation. Research indicates that compounds with similar structural motifs can induce apoptosis in cancer cells by modulating key signaling pathways .

Antibacterial Activity

Research on related compounds has demonstrated antibacterial properties against various strains, including Gram-negative bacteria. For example, studies on oxalamide derivatives have shown moderate inhibitory effects against pathogens such as Escherichia coli and Staphylococcus aureus . The specific activity of this compound against bacterial strains remains to be thoroughly investigated.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

- Formation of the piperidine derivative.

- Introduction of the sulfonyl group.

- Coupling with the pyridine moiety.

Optimizing reaction conditions such as temperature and solvent choice is critical for achieving high yield and purity .

Research Findings and Case Studies

Several studies have highlighted the potential of oxalamide derivatives in drug development:

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-4-ylmethyl)oxalamide, and how are they addressed?

- Answer : The synthesis involves multi-step organic reactions, including sulfonylation of the piperidine ring, alkylation of the ethyl linker, and oxalamide coupling. Critical challenges include:

- Steric hindrance during sulfonylation (due to the 2,5-dimethylphenyl group), requiring optimized reaction temperatures (0–5°C) and slow reagent addition .

- Purification of intermediates: Chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization (using ethanol/water mixtures) are essential to achieve >95% purity .

- Coupling efficiency : Activation of carboxylic acids with EDCI/HOBt improves oxalamide bond formation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Answer :

- NMR : H and C NMR confirm regioselectivity of sulfonylation (e.g., δ 2.3 ppm for methyl groups on the aryl ring) and oxalamide connectivity (amide protons at δ 8.1–8.3 ppm) .

- HRMS : High-resolution mass spectrometry validates the molecular ion peak at m/z 430.5 (calculated for CHNOS) .

- IR : Stretching bands at 1670 cm (C=O) and 1320 cm (S=O) confirm functional groups .

Q. What are the solubility properties of this compound, and how do they impact biological assays?

- Answer : The compound is sparingly soluble in aqueous buffers (<10 µM in PBS) but dissolves in DMSO or DMF. For in vitro assays:

- Use co-solvents (≤0.1% DMSO) to avoid cytotoxicity .

- Sonication or heating (40–50°C) improves dispersion in cell culture media .

Advanced Research Questions

Q. How does the sulfonyl-piperidine moiety influence target binding affinity compared to analogs with pyrrolidine or morpholine rings?

- Answer : The sulfonyl-piperidine group enhances binding via:

- Hydrogen bonding : Sulfonyl oxygen interacts with Arg/Lys residues in target enzymes (e.g., kinase ATP pockets) .

- Conformational rigidity : Piperidine’s chair conformation optimizes spatial alignment with hydrophobic pockets, improving IC values by 3–5× compared to flexible morpholine analogs .

- Data contradiction : Some studies report reduced affinity in polar environments due to sulfonyl group hydration; this is resolved using molecular dynamics simulations to refine docking models .

Q. What experimental strategies resolve discrepancies in reported IC values for enzyme inhibition assays?

- Answer : Discrepancies arise from:

- Assay conditions : Adjust ATP concentrations (e.g., 1 mM vs. 100 µM) to align with physiological relevance .

- Enzyme source : Recombinant vs. native enzymes may exhibit variability; validate using orthogonal assays (e.g., SPR for binding kinetics and fluorescence polarization for activity) .

- Statistical rigor : Use ≥3 independent replicates and report 95% confidence intervals .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?

- Answer :

- ADMET prediction : Tools like SwissADME predict poor blood-brain barrier penetration (due to high polar surface area: 110 Ų) and moderate hepatic stability (CYP3A4/2D6 metabolism) .

- SAR-guided modifications : Introduce electron-withdrawing groups (e.g., -CF) on the pyridinyl ring to reduce metabolic clearance, as shown in analogs with 2× longer plasma half-lives .

- Molecular dynamics : Simulate binding to serum albumin to assess plasma protein binding (>90% in some cases) .

Q. What methodologies validate target engagement in cellular models?

- Answer :

- Cellular thermal shift assay (CETSA) : Monitor thermal stabilization of the target protein (e.g., a kinase) upon compound treatment .

- Photoaffinity labeling : Incorporate a photoactivatable group (e.g., benzophenone) into the compound to crosslink with targets, followed by LC-MS/MS identification .

- Knockdown/rescue experiments : Use siRNA to deplete the target protein and confirm loss of compound efficacy .

Q. How do structural modifications affect off-target activity?

- Answer :

- Selectivity profiling : Screen against kinase panels (e.g., 400+ kinases) to identify off-target hits. For example, replacing the pyridinylmethyl group with benzyl reduces off-target kinase inhibition by 60% .

- Crystal structure analysis : Resolve co-crystals with off-target proteins to identify critical interactions (e.g., π-stacking with Tyr residues) .

- Proteome-wide profiling : Use affinity-based chemoproteomics to map unintended interactions .

Methodological Tables

Table 1 : Key Synthetic Intermediates and Characterization Data

| Intermediate | Key Reaction Step | Purity (%) | Analytical Method |

|---|---|---|---|

| Sulfonylated piperidine | Sulfonylation at 0°C | 92 | H NMR, TLC |

| Ethyl-linked amine | Alkylation (KCO, DMF) | 88 | HPLC (C18, 254 nm) |

| Final oxalamide | EDCI/HOBt coupling | 95 | HRMS, IR |

Table 2 : Comparative Biological Activity of Structural Analogs

| Analog | Modification | IC (nM) | Selectivity Ratio (vs. Off-Target) |

|---|---|---|---|

| Parent compound | None | 50 ± 5 | 10:1 |

| CF-pyridine | -CF at C4 | 45 ± 4 | 25:1 |

| Benzyl-oxalamide | Pyridinyl → Benzyl | 120 ± 10 | 50:1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.